1-(6-Bromo-2,3-difluorophenyl)ethanamine

Catalog No.
S13816965
CAS No.
M.F
C8H8BrF2N
M. Wt
236.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-Bromo-2,3-difluorophenyl)ethanamine

Product Name

1-(6-Bromo-2,3-difluorophenyl)ethanamine

IUPAC Name

1-(6-bromo-2,3-difluorophenyl)ethanamine

Molecular Formula

C8H8BrF2N

Molecular Weight

236.06 g/mol

InChI

InChI=1S/C8H8BrF2N/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-4H,12H2,1H3

InChI Key

YCIYZBQTHSSXNR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1F)F)Br)N

1-(6-Bromo-2,3-difluorophenyl)ethanamine is a chemical compound characterized by its unique molecular structure, which includes a bromine atom and two fluorine atoms on a phenyl ring. Its molecular formula is C8H8BrF2NC_8H_8BrF_2N, and it has a molecular weight of approximately 236.06 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its reactivity and biological activity.

, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or imines, often using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield amines or other reduced forms, typically utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions, allowing for the introduction of different functional groups.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in developing new pharmaceuticals.

1-(6-Bromo-2,3-difluorophenyl)ethanamine exhibits significant biological activity, particularly in modulating enzyme and receptor functions. Research indicates that this compound can influence various signaling pathways and gene expressions related to metabolic activities. For instance, it may affect the expression of genes involved in energy production and cellular metabolism, making it a candidate for further investigation in pharmacological studies.

The synthesis of 1-(6-Bromo-2,3-difluorophenyl)ethanamine typically involves several steps:

  • Starting Material: The synthesis begins with 6-bromo-2,3-difluoroaniline.
  • Nucleophilic Substitution: The aniline derivative undergoes a nucleophilic substitution reaction with an appropriate alkyl halide (e.g., ethyl bromide) in the presence of a base like potassium carbonate.
  • Reduction: The resulting intermediate can be reduced using lithium aluminum hydride to yield the final ethanamine product.

In industrial settings, large-scale production may employ batch reactors or continuous flow processes to optimize yield and purity.

1-(6-Bromo-2,3-difluorophenyl)ethanamine has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing pharmaceutical compounds.
  • Research: Investigating its effects on biological systems and understanding its mechanisms of action.
  • Organic Synthesis: Serving as an intermediate for developing other chemical entities with desired properties.

Studies on 1-(6-Bromo-2,3-difluorophenyl)ethanamine have focused on its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Several compounds are structurally similar to 1-(6-Bromo-2,3-difluorophenyl)ethanamine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Bromo-2,6-difluoroanilineC7H5BrF2NC_7H_5BrF_2NPrecursor for various derivatives
4-Bromo-2,6-difluorophenylboronic acidC8H7BrF2BC_8H_7BrF_2BUseful in cross-coupling reactions
2-(4-Bromo-2,6-difluorophenyl)ethanolC8H8BrF2OC_8H_8BrF_2OAlcohol derivative with different reactivity

Uniqueness

1-(6-Bromo-2,3-difluorophenyl)ethanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of both bromine and fluorine atoms. This configuration significantly influences its chemical reactivity and biological activity compared to similar compounds that may lack one or more of these functional groups.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

234.98082 g/mol

Monoisotopic Mass

234.98082 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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